1-Benzoyl-2-(methoxymethyl)pyrrolidine
Description
Fundamental Principles of Chirality and Asymmetric Induction in Organic Synthesis
Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in two non-superimposable mirror images known as enantiomers. These stereoisomers possess identical physical properties, such as boiling point and solubility, but differ in their interaction with plane-polarized light and, crucially, with other chiral molecules. This latter property is of immense biological significance, as living systems are inherently chiral, often leading to one enantiomer of a drug molecule being therapeutically active while the other may be inactive or even harmful. unibo.it
Asymmetric synthesis aims to selectively produce a single desired stereoisomer. This is achieved through a process called asymmetric induction, where a chiral feature present in the substrate, reagent, catalyst, or reaction environment influences the formation of new chiral centers. researchgate.net This influence creates a lower energy pathway for the formation of one stereoisomer over the other, resulting in an unequal mixture of products. The effectiveness of asymmetric induction is typically measured by the enantiomeric excess (ee), which quantifies the preference for one enantiomer.
There are several strategies for achieving asymmetric induction. Internal asymmetric induction utilizes a chiral center that is already part of the starting material. Relayed asymmetric induction involves the temporary attachment of a "chiral auxiliary," a molecule that directs the stereochemistry of a reaction and is later removed. Finally, external asymmetric induction employs a chiral catalyst that participates in the reaction's transition state to control stereoselectivity without being consumed. mdpi.com
Significance of the Pyrrolidine (B122466) Scaffold as a Privileged Chiral Motif in Organic Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in organic and medicinal chemistry. researchgate.netrsc.org This designation stems from its frequent appearance in a vast array of biologically active natural products, pharmaceuticals, and alkaloids. rsc.orgnih.gov Its prevalence is due to a combination of desirable properties: the sp3-hybridized carbons of the ring allow for a defined three-dimensional structure, which is crucial for precise molecular recognition and interaction with biological targets like enzymes and receptors. mdpi.com
The pyrrolidine structure offers several advantages that make it an excellent backbone for chiral auxiliaries and organocatalysts: mdpi.com
Rigidity and Conformational Control: The five-membered ring structure provides a degree of conformational rigidity, which helps in creating a well-defined chiral environment around a reactive center.
Availability from the Chiral Pool: Enantiomerically pure forms of pyrrolidine derivatives, such as the amino acid L-proline, are readily and inexpensively available from natural sources. This provides a convenient starting point for the synthesis of more complex chiral molecules. researchgate.net
Tunable Properties: The nitrogen atom and the carbon atoms of the ring can be easily functionalized with various substituents. This allows for the fine-tuning of the steric and electronic properties of the resulting derivative, optimizing its performance as a catalyst or auxiliary for a specific reaction.
These features have led to the widespread use of chiral pyrrolidines as ligands for transition metals, organocatalysts for a multitude of transformations, and effective chiral controllers in asymmetric synthesis. researchgate.net
Historical Context and Evolution of Pyrrolidine-Based Chiral Auxiliaries and Catalysts
The use of pyrrolidine derivatives in asymmetric synthesis has a rich history. One of the most significant breakthroughs was the development of chiral hydrazone auxiliaries by E. J. Corey and Dieter Enders in 1976. researchgate.net They pioneered the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as highly effective chiral auxiliaries. researchgate.netresearchgate.net
The SAMP/RAMP hydrazone alkylation method became a powerful and reliable tool for the asymmetric α-alkylation of aldehydes and ketones. researchgate.netmdpi.com The methodology involves three key steps:
Formation of a hydrazone between the carbonyl compound and SAMP or RAMP.
Deprotonation to form a chiral azaenolate, which then reacts with an electrophile (e.g., an alkyl halide). The chiral auxiliary sterically blocks one face of the azaenolate, directing the electrophile to attack from the opposite, less-hindered face. mdpi.com The methoxymethyl group plays a crucial role by chelating with the lithium cation of the base, further locking the transition state conformation and enhancing stereoselectivity. researchgate.net
Cleavage of the hydrazone, typically by ozonolysis, to release the α-alkylated carbonyl compound with high enantiomeric purity and regenerate the auxiliary. researchgate.net
The remarkable success and predictability of the SAMP/RAMP methodology spurred further research into other pyrrolidine-based auxiliaries and catalysts. The modular nature of the pyrrolidine scaffold allowed for the development of numerous derivatives, including prolinol ethers and various prolinamides, which have been successfully applied in a wide range of asymmetric transformations such as aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions.
Overview of the Academic Research Landscape of 1-Benzoyl-2-(methoxymethyl)pyrrolidine
The compound this compound is structurally related to the foundational scaffolds used in highly successful chiral auxiliaries. It is derived from (S)- or (R)-2-(methoxymethyl)pyrrolidine, the parent amine of the well-known SAMP/RAMP auxiliaries, by acylation of the nitrogen atom with a benzoyl group. This modification replaces the amino group of SAMP/RAMP, which is critical for forming hydrazones, with a benzamide (B126) functionality.
The research landscape is dominated by its un-benzoylated precursor, 2-(methoxymethyl)pyrrolidine (B6282716), and its N-amino derivative, SAMP. The benzoyl group in this compound makes it a stable amide, which could potentially be used as a chiral ligand in metal-catalyzed reactions or as a directing group. However, specific examples and detailed studies of such applications are sparse in the current body of scientific literature. Research in the field has largely focused on derivatives where the pyrrolidine nitrogen is part of a more reactive system, such as the aforementioned hydrazones or as a secondary amine in organocatalysts.
Therefore, while the pyrrolidine scaffold and the 2-(methoxymethyl) substituent are hallmarks of successful chiral auxiliaries, the specific N-benzoyl derivative at the center of this article appears to be an area with limited exploration in the context of asymmetric synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
[2-(methoxymethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C13H17NO2/c1-16-10-12-8-5-9-14(12)13(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
InChI Key |
AIWKHOZCOBEVKE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCN1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Application of 1 Benzoyl 2 Methoxymethyl Pyrrolidine As a Chiral Auxiliary in Asymmetric Transformations
Fundamental Principles of Chiral Auxiliary-Induced Asymmetric Induction
The core principle of a chiral auxiliary is to introduce a chiral element to an achiral substrate, thereby creating a diastereomeric intermediate. youtube.com Subsequent reactions on this intermediate occur under the stereochemical influence of the auxiliary, leading to the preferential formation of one diastereomer over the other. msu.edu This process is known as asymmetric induction. The auxiliary must be easily attached to the substrate and, crucially, readily removable after the desired transformation to yield the enantiomerically enriched product and ideally allow for the recovery of the auxiliary for reuse. wikipedia.orgyork.ac.uk
The effectiveness of a chiral auxiliary is determined by its ability to create a highly ordered and rigid transition state. This rigidity is often achieved through steric hindrance and/or chelation, which blocks one face of the reactive center to an incoming reagent. wikipedia.org In the case of pyrrolidine-based auxiliaries like 1-Benzoyl-2-(methoxymethyl)pyrrolidine, the stereogenic center at the 2-position of the pyrrolidine (B122466) ring dictates the facial selectivity of the reaction. The methoxymethyl group can play a crucial role in chelation with metal ions, further locking the conformation of the transition state and enhancing stereoselectivity. wikipedia.org
Stereocontrolled Nucleophilic Addition Reactions
The addition of organometallic reagents to carbonyl compounds is a fundamental method for carbon-carbon bond formation. When an α-keto amide derived from a chiral auxiliary like (S)-2-methoxymethylindoline (a structurally related auxiliary) is used, the addition of organometallics can proceed with extremely high diastereoselectivity. plu.mx For instance, the reaction of such chiral α-ketoamides with various organometallic reagents can yield α-hydroxyamides with diastereomeric ratios of up to ≥99:1. plu.mx This high level of stereocontrol is attributed to the formation of a rigid chelate intermediate, where the metal ion coordinates to both the amide and keto carbonyl oxygens, as well as the oxygen of the methoxymethyl group. This conformation effectively shields one face of the keto-carbonyl group, directing the nucleophilic attack of the organometallic reagent to the opposite face.
The choice of the organometallic reagent and reaction conditions can influence the degree of diastereoselectivity. rsc.org For example, in the addition of methylmagnesium iodide (MeMgI) to phenylglyoxylates of axially chiral 1,1'-binaphthalen-2-ols, the preferred diastereomer can depend on the steric bulk of substituents on the chiral auxiliary. rsc.org Similarly, the use of different organometallic reagents, such as organolithium or organozinc compounds, can lead to varying levels of diastereoselectivity in additions to chiral imines. researchgate.net
| Organometallic Reagent | Substrate | Chiral Auxiliary | Diastereomeric Ratio (dr) |
| Organometallics | α-Ketoamides | (S)-2-methoxymethylindoline | up to ≥99:1 |
| MeMgI | Phenylglyoxylates | Axially chiral 1,1'-binaphthalen-2-ols | up to 52% de |
An important aspect of using chiral auxiliaries is the ability to achieve complementary stereoselection, meaning that by modifying the reaction conditions or the auxiliary, one can selectively produce either enantiomer of the product. In the context of organometallic additions to α-keto esters, the Lewis acidity of the organometallic reagent can dictate the conformation of the substrate and, consequently, the stereochemical outcome. rsc.org For example, a weakly Lewis acidic reagent like MeMgI may add to the s-trans conformer of a keto ester, while a strong Lewis acid like methyltitanium trichloride (B1173362) (MeTiCl₃) may favor addition to the s-cis conformer, leading to the opposite diastereoisomer. rsc.org
This principle allows for a degree of control over the stereochemical outcome without needing to synthesize the enantiomer of the chiral auxiliary. By simply changing the reagent, the stereoselectivity can be reversed. This flexibility is a significant advantage in asymmetric synthesis.
Asymmetric Carbon-Carbon Bond Formation
Pyrrolidine-based chiral auxiliaries have been extensively used in the asymmetric alkylation of carbonyl compounds. The renowned SAMP/RAMP hydrazone method, developed by E. J. Corey and Dieter Enders, is a prime example of this application. wikipedia.org In this method, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) is reacted with a ketone or aldehyde to form a chiral hydrazone. wikipedia.org Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate. wikipedia.org
The subsequent alkylation of this azaenolate with an alkyl halide proceeds with high stereoselectivity. The stereochemical outcome is dictated by the chiral auxiliary, which directs the electrophile to attack from the less sterically hindered face of the azaenolate. wikipedia.org The methoxymethyl group plays a key role in chelating the lithium cation, which helps to rigidify the transition state and enhance the diastereoselectivity. wikipedia.org After the alkylation step, the auxiliary can be removed by ozonolysis or hydrolysis to yield the α-alkylated ketone or aldehyde with high enantiomeric purity. wikipedia.org This method has been successfully applied to the synthesis of various natural products. wikipedia.org
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool for carbon-carbon bond formation. Chiral auxiliaries can be employed to control the stereochemistry of this reaction. wikipedia.org For instance, chiral imines or enamines derived from pyrrolidine-based auxiliaries can undergo diastereoselective Michael additions to enones. researchgate.net
In these reactions, the chiral auxiliary directs the addition of the enone to one face of the enamine double bond. The resulting adduct can then be hydrolyzed to afford the 1,5-dicarbonyl compound with a newly created stereocenter. The stereochemical outcome is influenced by the structure of the chiral auxiliary and the reaction conditions. nih.gov Organocatalytic approaches using chiral primary or secondary amines have also emerged as efficient methods for asymmetric Michael additions. nih.gov
Asymmetric Aldol (B89426) Reaction Applications
The aldol reaction, which forms a new carbon-carbon bond and can generate up to two new stereocenters, is a fundamental transformation in organic synthesis. When a chiral auxiliary is employed, the reaction can proceed with high diastereoselectivity. Chiral oxazolidinones, for instance, are widely used to achieve stereocontrol in aldol reactions by forming a (Z)-enolate that reacts with an aldehyde via a chair-like transition state, establishing two contiguous stereocenters. wikipedia.orgharvard.edu The stereochemical outcome is dictated by the steric influence of the substituent on the chiral auxiliary, which directs the approach of the aldehyde. harvard.edu
While pyrrolidine-based structures are integral to many asymmetric methodologies, detailed examples of this compound being used specifically as a chiral auxiliary in asymmetric aldol reactions are not extensively covered in the literature. However, the underlying principles of enolate chemistry guided by chiral prolinol-derived amides suggest its potential in this domain. harvard.edu These amides can form strongly nucleophilic enolates that are capable of reacting with various electrophiles, including aldehydes, in a stereocontrolled manner. harvard.edu
Role in Asymmetric Reductions (e.g., Birch Reductions)
The Birch reduction is a powerful method for converting aromatic compounds into alicyclic intermediates. rushim.ru When combined with a chiral auxiliary, it becomes a potent strategy for asymmetric synthesis. The use of benzamides derived from (S)-pyrrolidine-2-methanol, the precursor to this compound, exemplifies this approach in an asymmetric Birch reduction–alkylation sequence. rushim.ru
In this strategy, the aromatic ring of the chiral benzamide (B126) is reduced with an alkali metal in liquid ammonia. The resulting chiral enolate is then alkylated. The stereochemistry of this alkylation is controlled by the chiral auxiliary. The bulky benzoyl-pyrrolidine group effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side. rushim.ru This process has been shown to proceed with excellent diastereoselectivity for a wide range of alkylating agents. rushim.ru
The reaction conditions are crucial for achieving high selectivity. Both the reduction and the subsequent alkylation are typically performed at low temperatures (e.g., -78 °C) to favor the formation of the kinetic enolate, which leads to high diastereoselectivity. rushim.ru Allowing the enolate to equilibrate to the thermodynamic state can result in the opposite stereoselection. rushim.ru Optimized protocols for the Birch reductive alkylation of related chiral benzamides have resulted in high isolated yields (66–78%) and excellent diastereoselectivity (>98:2 dr). researchgate.net
Table 1: Diastereoselectivity in Asymmetric Birch Reduction-Alkylation
Data sourced from studies on thermodynamic enolates showing high diastereoselectivity. rushim.ru
Enantioselective Synthesis of Complex Organic Molecules and Natural Product Fragments
The ultimate test of a synthetic methodology is often its application in the total synthesis of complex molecules like natural products. Pyrrolidine-containing structures are common motifs in a vast number of bioactive natural products and FDA-approved pharmaceuticals, making the development of methods for their enantioselective synthesis highly valuable. nih.govresearchgate.net
The asymmetric Birch reduction–alkylation strategy using the this compound framework provides a powerful entry point to chiral building blocks for natural product synthesis. rushim.ru The chiral cyclohexa-1,4-diene products obtained from this reaction are versatile synthetic intermediates. For example, derivatives of 2-methoxybenzoic acid can be transformed through this sequence into chiral 2,2-disubstituted cyclohex-3-en-1-ones or 2-substituted cyclohex-2-en-1-ones. rushim.ru These structures serve as key fragments for the assembly of more complex molecular architectures. This methodology has been highlighted as a general route to a wide range of synthetic targets, demonstrating its strategic value in the synthesis of natural product fragments. rushim.ru
While the direct application of this specific auxiliary to the total synthesis of a named complex natural product is a specialized topic, the fragments it generates are of the type frequently required for such endeavors. The ability to install quaternary stereocenters with high enantiomeric purity is a significant challenge in organic synthesis, and methods that achieve this, such as those employing robust chiral auxiliaries, are critical for advancing the field. nih.gov
1 Benzoyl 2 Methoxymethyl Pyrrolidine in Organocatalysis
Design Principles for Pyrrolidine-Derived Organocatalysts
The design of effective pyrrolidine-derived organocatalysts hinges on the strategic modification of the pyrrolidine (B122466) scaffold to create a well-defined chiral environment around the catalytically active nitrogen atom. A primary principle involves the introduction of steric bulk at the C2 position, adjacent to the secondary amine. This steric hindrance plays a crucial role in directing the approach of substrates, thereby controlling the stereochemical outcome of the reaction. In the case of 1-Benzoyl-2-(methoxymethyl)pyrrolidine, the methoxymethyl group at the C2 position provides a specific and predictable steric bias.
Furthermore, the N-benzoyl group is a critical design element. It influences the catalyst's electronic properties and conformational rigidity. The amide bond can participate in hydrogen bonding interactions and helps to lock the pyrrolidine ring in a specific conformation, which is essential for effective stereochemical communication during the catalytic cycle. The interplay between the N-acyl group and the C2-substituent is a key consideration in the design of highly selective catalysts. The modification of the N-substituent allows for the fine-tuning of the catalyst's reactivity and selectivity for different types of transformations. nih.gov
Bifunctionality is another important design strategy, where the catalyst possesses both a nucleophilic/electrophilic activating site (the pyrrolidine nitrogen) and another functional group capable of non-covalent interactions, such as hydrogen bonding. While this compound is primarily a monofunctional catalyst, its design can be seen as a foundational platform upon which additional functionalities could be installed to enhance its catalytic efficacy and broaden its substrate scope. The strategic placement of substituents on the pyrrolidine ring is paramount in creating a catalyst that is not only highly reactive but also capable of inducing high levels of enantioselectivity. acs.org
Mechanistic Investigations of Organocatalytic Pathways
The catalytic activity of this compound, like other secondary amine organocatalysts, is predominantly based on two key mechanistic pathways: enamine and iminium ion catalysis. These pathways provide a means to activate carbonyl compounds towards nucleophilic or electrophilic attack, respectively.
In a typical enamine-mediated reaction, the pyrrolidine nitrogen of the catalyst reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. The chiral environment provided by the C2-methoxymethyl and N-benzoyl groups of the catalyst ensures that the enamine is formed in a stereochemically defined manner. This chiral enamine then reacts with an electrophile, with the steric bulk of the catalyst directing the electrophile to a specific face of the enamine, thus establishing the stereochemistry of the product. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.
Conversely, in iminium ion catalysis, the catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it towards nucleophilic attack at the β-position. A nucleophile will then add to the β-carbon from the less sterically hindered face, as dictated by the chiral scaffold of the catalyst. Hydrolysis of the resulting enamine regenerates the catalyst and furnishes the enantiomerically enriched product. The N-benzoyl group can influence the stability and reactivity of these intermediates through electronic effects and by enforcing a specific conformation that enhances stereocontrol.
Enantioselective Organocatalytic Transformations
Cross-Aldol Reactions
The following table presents representative data from a study on the use of a prolinamide catalyst in the enantioselective cross-aldol reaction, illustrating the high levels of stereoselectivity that can be achieved with this class of catalysts.
| Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | 20 | Acetone (B3395972) | 24 | 95 | 96 |
| 4-Chlorobenzaldehyde | 20 | Acetone | 48 | 88 | 94 |
| 4-Methylbenzaldehyde | 20 | Acetone | 72 | 85 | 92 |
| 2-Naphthaldehyde | 20 | Acetone | 72 | 82 | 90 |
Note: The data presented in this table is for a representative prolinamide catalyst and is intended to be illustrative of the potential of N-acyl pyrrolidine catalysts in cross-aldol reactions. The specific catalyst used in the cited study is not this compound.
Other Domino and Cascade Organocatalytic Processes
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to the synthesis of complex molecules. Organocatalysis is particularly well-suited for initiating such reaction sequences. Pyrrolidine-based catalysts, including N-acyl derivatives, have been shown to be effective in promoting a variety of domino and cascade processes. nih.gov
One notable example is the aza-Michael/aldol (B89426) domino reaction. In this type of transformation, the organocatalyst first activates an α,β-unsaturated aldehyde via iminium ion formation. A nitrogen-based nucleophile then undergoes an aza-Michael addition, and the resulting intermediate, which is a chiral enamine, can then participate in an intramolecular aldol reaction. This sequence allows for the rapid construction of nitrogen-containing heterocyclic compounds with multiple stereocenters in a highly controlled manner. The N-benzoyl group in catalysts like this compound can play a crucial role in modulating the reactivity and selectivity of the catalyst in such complex transformations.
Furthermore, pyrrolidine catalysts have been employed in cascade reactions involving Michael additions followed by cyclizations to afford complex carbocyclic and heterocyclic frameworks. The ability of the catalyst to control the stereochemistry of multiple bond-forming steps in a single pot operation highlights the power of this synthetic strategy. While specific examples detailing the use of this compound in these processes are limited, its structural features suggest its potential as a catalyst for a range of domino and cascade reactions, offering a direct and efficient route to complex chiral molecules.
Integration in Chiral Ligand Design for Asymmetric Metal Catalysis
Pyrrolidine (B122466) Motif in Privileged Ligand Structures
Substituted chiral pyrrolidines are one of the most common and effective heterocyclic structural motifs found in biologically active compounds and are pivotal as building blocks in organic synthesis and ligand design. nih.govmdpi.comunibo.it The pyrrolidine ring is considered a "privileged scaffold" in asymmetric catalysis due to a combination of unique structural and stereoelectronic properties. nih.govresearchgate.net Its wide application stems from its prevalence in nature, particularly in the amino acid L-proline, which provides a readily available source of chirality. wikipedia.org
The five-membered saturated ring of pyrrolidine is conformationally constrained yet flexible, a phenomenon described as "pseudorotation". nih.gov This property allows the ring to adopt specific, low-energy envelope conformations. The puckering of the ring can be controlled by the strategic placement of substituents, which in turn defines the three-dimensional space around a coordinated metal. nih.gov The presence of up to four stereogenic centers allows for the creation of a well-defined and predictable chiral environment, which is essential for effective stereochemical communication between the catalyst and the substrate. nih.gov
Furthermore, the nitrogen atom within the pyrrolidine ring acts as a key coordination site and its basicity can be modulated by substituents on the ring. nih.gov This combination of a rigid backbone, multiple stereocenters, and a tunable coordinating atom makes the pyrrolidine motif a highly versatile and successful component in a vast number of chiral ligands and organocatalysts used in asymmetric synthesis. nih.govresearchgate.netnih.gov
Design and Synthesis of 1-Benzoyl-2-(methoxymethyl)pyrrolidine-Based Ligands
The design of chiral ligands based on the this compound scaffold aims to create a sterically defined and electronically tuned pocket around the metal center. This specific scaffold is derived from the chiral pool, typically starting from (S)-proline.
Design Principles:
Chiral Backbone: The (S)-pyrrolidine ring provides the fundamental chiral information. The stereocenter at the C-2 position dictates the orientation of the substituent that will ultimately connect to the phosphorus atom in phosphoramidite ligands.
Methoxymethyl Group: The C-2 methoxymethyl group serves multiple purposes. It provides steric bulk close to the metal center, influencing the trajectory of the incoming substrate. Its ether oxygen can also have secondary interactions or influence the electronic properties of the ligand.
N-Benzoyl Group: The benzoyl group attached to the pyrrolidine nitrogen significantly increases the steric hindrance of the ligand. It also introduces conformational rigidity by restricting rotation around the N-C(O) bond, which helps in creating a more defined and predictable chiral pocket.
General Synthetic Route: The synthesis of phosphoramidite ligands from this scaffold follows a modular and well-established pathway.
Preparation of the Chiral Amine: The synthesis begins with the reduction of commercially available and optically pure (S)-proline, typically using a reducing agent like lithium aluminum hydride, to yield (S)-prolinol. wikipedia.org The resulting amino alcohol is then protected. The hydroxyl group is methylated to form (S)-2-(methoxymethyl)pyrrolidine, and the secondary amine is acylated with benzoyl chloride to yield the target scaffold, this compound.
Formation of the Phosphorochloridite: In a separate step, a chiral or achiral diol, most commonly an axially chiral biaryl such as 1,1'-Bi-2-naphthol (BINOL), is reacted with a phosphorus source like phosphorus trichloride (B1173362) (PCl₃). This reaction forms a key intermediate, the phosphorochloridite.
Ligand Assembly: The final step involves the reaction of the phosphorochloridite with the chiral amine, this compound (or its precursor, 2-(methoxymethyl)pyrrolidine), typically in the presence of a base such as triethylamine. google.com This nucleophilic substitution reaction yields the final phosphoramidite ligand.
This modular approach is highly advantageous as it allows for the systematic tuning of the ligand's properties by varying both the diol component and the amine component, enabling the creation of large libraries of ligands for catalyst screening and optimization. researchgate.net
Applications in Transition Metal-Catalyzed Enantioselective Reactions (e.g., Phosphoramidite Ligands)
Phosphoramidites have emerged as a highly successful class of chiral ligands for a wide array of transition metal-catalyzed asymmetric reactions. researchgate.net Their modular synthesis allows for easy fine-tuning of steric and electronic properties, leading to exceptional levels of stereocontrol. nih.gov Ligands derived from chiral backbones like this compound are particularly effective in reactions catalyzed by rhodium, copper, and other transition metals.
Rhodium-Catalyzed Asymmetric Hydrogenation: One of the most prominent applications of these ligands is in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as enamides and itaconates. rug.nl Monodentate phosphoramidite ligands have proven to be exceptionally effective, often providing enantioselectivities comparable or superior to traditional bidentate phosphine ligands. acs.orgscispace.com The combination of the chiral diol backbone and the chiral amine moiety creates a highly organized catalytic environment that effectively differentiates between the two faces of the prochiral substrate, leading to high enantiomeric excess (ee) in the product. acs.org
Copper-Catalyzed Asymmetric Conjugate Addition: Copper-catalyzed 1,4-conjugate addition of organometallic reagents (especially dialkylzinc reagents) to α,β-unsaturated carbonyl compounds is another area where phosphoramidite ligands excel. nih.govrug.nl The chiral copper-phosphoramidite complex activates the enone and directs the nucleophilic attack of the organozinc reagent to one of the enone's prochiral faces. nih.govrsc.org Ligands incorporating the pyrrolidine framework contribute to forming a well-defined chiral pocket that effectively shields one side of the substrate, resulting in high yields and enantioselectivities. ox.ac.uk
The performance of these catalyst systems is summarized in the table below, showcasing results for representative substrates with phosphoramidite ligands structurally similar to those derived from the this compound scaffold.
| Reaction Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Rh-Catalyzed Hydrogenation | [Rh(COD)₂]BF₄ / PipPhos | Methyl (Z)-2-acetamidocinnamate | >99 | 98 | acs.org |
| Rh-Catalyzed Hydrogenation | [Rh(COD)₂]BF₄ / MorfPhos | Methyl (Z)-2-acetamidocinnamate | >99 | 99 | acs.org |
| Rh-Catalyzed Hydrogenation | [Rh(COD)₂]BF₄ / SIPHOS | Methyl (Z)-2-acetamidocinnamate | >99 | 98.5 | acs.org |
| Rh-Catalyzed Hydrogenation | [Rh(COD)₂]BF₄ / MonoPhos | Dimethyl itaconate | >99 | 96 | rug.nl |
| Cu-Catalyzed Conjugate Addition | Cu(OTf)₂ / Phosphoramidite | Cyclohex-2-en-1-one (Et₂Zn) | 98 | >98 | nih.gov |
| Cu-Catalyzed Conjugate Addition | Cu(OTf)₂ / Phosphoramidite | Cyclopent-2-en-1-one (Et₂Zn) | 95 | 96 | rug.nl |
Mechanistic and Computational Studies of Stereoselectivity
Quantum Chemical Calculations (e.g., DFT) for Reaction Pathways and Selectivity Prediction
Quantum chemical calculations, most notably Density Functional Theory (DFT), have become indispensable in the study of reaction mechanisms and the prediction of stereoselectivity in asymmetric catalysis. nih.gov These computational methods allow for the detailed exploration of potential energy surfaces, providing insights into the feasibility of different reaction pathways and the energetic barriers associated with the formation of various stereoisomers.
In the context of proline-catalyzed intermolecular aldol (B89426) reactions, a well-studied analogue system, DFT calculations have been employed to investigate the transition structures associated with the crucial C-C bond-forming step. researchgate.net By modeling the reaction between acetone (B3395972) and isobutyraldehyde, researchers have been able to calculate the activation energies for the formation of different stereoisomeric products. These calculations often reveal that subtle differences in the transition state energies, on the order of a few kilocalories per mole, can lead to the experimentally observed high enantiomeric excesses. nih.gov
For instance, computational studies on various proline derivatives in the aldol reaction between benzaldehyde (B42025) and acetone have revealed the origins of stereoselectivity. nih.gov By analyzing the geometries of the transition states calculated using DFT, key structural factors that influence the catalyst's performance can be identified. These studies have shown that the stereochemical outcome is often determined by a complex interplay of steric and electronic effects within the transition state assembly. nih.gov
Furthermore, DFT calculations have been instrumental in validating and refining proposed reaction mechanisms. For the proline-catalyzed aldol reaction, computational evidence strongly supports a mechanism involving an enamine intermediate. nih.govnih.gov The calculations can map out the entire catalytic cycle, from the initial formation of the enamine to the final hydrolysis step that releases the product and regenerates the catalyst, providing a comprehensive understanding of the reaction dynamics. nih.gov
The predictive power of these computational methods is also noteworthy. For example, in the development of new chiral gold(I) catalysts incorporating a 2,5-diarylpyrrolidine scaffold, DFT calculations have been used to analyze the chiral binding pocket. nih.gov These analyses, which include the study of non-covalent interactions, can help predict which enantiomer will be preferentially formed in reactions like intramolecular [4+2] cycloadditions. nih.gov
Below is a table summarizing the application of DFT in predicting stereoselectivity for a proline-catalyzed aldol reaction.
| Catalyst | Reactants | Predicted Major Stereoisomer | Predicted Enantiomeric Excess (% ee) | Reference |
| Proline | Benzaldehyde + Acetone | (R)-aldol product | 68-69 | nih.gov |
| Azetidine-2-carboxylic acid | Benzaldehyde + Acetone | (R)-aldol product | Not specified, but lower than proline | nih.gov |
Note: The predicted enantiomeric excess can vary based on the level of theory and the computational model used.
Elucidation of Transition State Structures and Stereochemical Control Elements
The stereoselectivity of a chiral catalyst is ultimately determined by the differences in the activation energies of the diastereomeric transition states leading to the various stereoisomers. The elucidation of these transition state structures provides a detailed picture of the key interactions that govern stereochemical control.
In proline-catalyzed reactions, the transition state is often a highly organized assembly involving the catalyst, the reactants, and sometimes solvent molecules or additives. For the aldol reaction, the widely accepted Zimmerman-Traxler model has been invoked to explain the observed stereoselectivity. wikipedia.org This model posits a chair-like six-membered ring transition state where the substituents on the reactants and the catalyst adopt pseudo-equatorial positions to minimize steric hindrance.
Computational studies have provided detailed three-dimensional structures of these transition states. For example, in the aldol reaction catalyzed by proline derivatives, DFT calculations have shown that hydrogen bonding between the carboxylic acid group of the catalyst and the aldehyde substrate plays a crucial role in locking the conformation of the transition state. nih.gov This interaction, along with steric repulsion between the bulky groups of the reactants and the catalyst, dictates the facial selectivity of the nucleophilic attack of the enamine onto the aldehyde.
The analysis of transition state geometries also reveals the importance of non-covalent interactions in stereochemical control. In the case of chiral gold(I) complexes with a pyrrolidinyl ligand, attractive non-covalent interactions, such as π-π stacking and CH-π interactions, between the substrate and the chiral ligand have been identified as key stereodirecting elements. nih.gov These interactions stabilize one transition state over the others, leading to the preferential formation of a single enantiomer.
The structural features of the catalyst itself are, of course, central to stereochemical control. For pyrrolidine-based catalysts, the substituents on the pyrrolidine (B122466) ring can have a profound impact on stereoselectivity. Computational studies have shown that even small changes to the catalyst structure, such as the introduction of methyl groups at the C3 position of proline, can alter the preferred conformation of the transition state and, consequently, the stereochemical outcome of the reaction. nih.gov
The following table presents a conceptual overview of key stereochemical control elements in a generic proline-catalyzed aldol reaction.
| Stereochemical Control Element | Role in the Transition State | Consequence for Stereoselectivity |
| Carboxylic acid group of proline | Forms a hydrogen bond with the aldehyde, fixing its orientation. | Favors a specific facial attack on the aldehyde. |
| Pyrrolidine ring conformation | Adopts a puckered conformation to minimize steric strain. | Influences the positioning of substituents in the transition state. |
| Steric bulk of reactants | Large groups prefer pseudo-equatorial positions in the Zimmerman-Traxler model. | Dictates the diastereoselectivity of the reaction. |
| Non-covalent interactions | Stabilize one diastereomeric transition state over another. | Can enhance enantioselectivity. |
Solvent Effects and Additive Influences on Asymmetric Induction
The reaction environment, including the solvent and the presence of any additives, can significantly influence the stereochemical outcome of an asymmetric reaction. acs.org These effects can be attributed to changes in the stability of the ground states, intermediates, and, most importantly, the transition states.
Solvent molecules can participate directly in the reaction mechanism, for example, by stabilizing charged intermediates or by being part of the transition state structure. In proline-catalyzed aldol reactions, the polarity of the solvent has been shown to affect both the reaction rate and the enantioselectivity. acs.org Computational studies using continuum solvent models, such as the Polarizable Continuum Model (PCM), can account for the bulk electrostatic effects of the solvent. pnas.org More explicit models, where one or more solvent molecules are included in the quantum chemical calculation, can reveal specific interactions between the solvent and the transition state assembly.
For instance, in the proline-catalyzed aldol reaction, computational models have included explicit solvent molecules like dimethyl sulfoxide (B87167) (DMSO). These studies have shown that the solvent can play a dual role by interacting with both the catalyst and the reactants, thereby influencing the energy barriers of the transition states. researchgate.net The choice of solvent can therefore be a critical parameter to optimize for achieving high stereoselectivity.
In other systems, additives can influence the aggregation state of the catalyst or interact with the transition state through non-covalent interactions. A multivariate exploration of solvent and boronic acid additive effects on a proline-catalyzed aldol reaction revealed a complex interplay between these factors. acs.org Such studies highlight the importance of considering the entire reaction system when trying to understand and predict stereoselectivity.
The table below illustrates the effect of different solvents on the enantiomeric ratio (er) of a proline-catalyzed aldol reaction between p-nitrobenzaldehyde and cyclopentanone.
| Solvent | Enantiomeric Ratio (er) | Reference |
| Hexane (B92381) | 65:35 | researchgate.net |
| Methanol | Not specified | researchgate.net |
| Acetonitrile | Not specified | researchgate.net |
| DMSO | 95:5 | researchgate.net |
This data is for a specific reaction and catalyst system and serves to illustrate the significant impact of the solvent on stereoselectivity.
Advanced Structural Elucidation and Analytical Techniques
Spectroscopic Methods for Stereochemical Analysis (e.g., Chiral NMR, X-ray Crystallography of Derivatives)
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of chiral molecules like 1-Benzoyl-2-(methoxymethyl)pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating conformational dynamics, such as the restricted rotation around the amide C–N bond in N-benzoylpyrrolidine derivatives. This rotation is due to the partial double bond character of the amide linkage, which can lead to the existence of two distinct rotamers (E and Z isomers) that are observable at or below a certain temperature (the coalescence temperature).
A study on a series of N-benzoylpyrrolidine and N-benzoylpiperidine derivatives using variable-temperature ¹H and ¹³C NMR spectroscopy has provided insights into the rotational energy barriers (ΔG‡) around the amide bond. researchgate.net For the parent N-benzoylpyrrolidine, the free energy of activation for C-N bond rotation was determined to be 65.2 kJ/mol. researchgate.net It was observed that electron-donating substituents on the benzoyl ring, such as a methoxy (B1213986) group, tend to decrease the rotational barrier, while electron-withdrawing groups increase it. researchgate.net Although this study did not specifically include the 2-(methoxymethyl)pyrrolidine (B6282716) moiety, the principles are directly applicable. The presence of the methoxymethyl group at the C2 position of the pyrrolidine (B122466) ring would likely influence the rotational barrier and the relative populations of the rotamers due to steric and electronic effects. Chiral NMR, potentially using chiral shift reagents, could be employed to distinguish between the enantiomers of this compound by inducing diastereomeric interactions that result in separate NMR signals for each enantiomer.
X-ray Crystallography:
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. While no crystal structure for this compound itself is readily available in the literature, the technique is widely applied to pyrrolidine derivatives. researchgate.net To obtain a crystal structure, a suitable single crystal of the compound or a crystalline derivative must be prepared. The resulting electron density map provides precise information about bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. This technique has been successfully used to unambiguously confirm the structures of various complex pyrrolidine-containing compounds. researchgate.net
Chromatographic Techniques for Diastereomer/Enantiomer Separation and Purity Assessment (e.g., Chiral HPLC, TLC)
Chromatographic methods are essential for the separation of stereoisomers and the determination of enantiomeric purity.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a cornerstone technique for separating enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, proteins, or Pirkle-type phases. nih.govresearchgate.net
For the separation of pyrrolidine derivatives, polysaccharide-based columns, such as those with cellulose or amylose carbamate (B1207046) derivatives, are often effective. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. amazonaws.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. researchgate.net
While a specific chiral HPLC method for this compound is not documented, a study on the chiral separation of a structurally related compound, (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, highlights a successful approach to separating diastereomers. rsc.orgresearchgate.net This suggests that chiral chromatography is a viable method for the stereochemical analysis of substituted pyrrolidines.
Thin-Layer Chromatography (TLC):
Chiral Thin-Layer Chromatography (TLC) can also be used for the separation of enantiomers, often for rapid screening or smaller-scale separations. This can be achieved by using a TLC plate coated with a chiral stationary phase or by adding a chiral selector to the mobile phase. While generally providing lower resolution than HPLC, chiral TLC can be a valuable tool for monitoring the progress of asymmetric reactions or for preliminary purity assessments.
Below is a table summarizing the analytical techniques and their applications in the analysis of this compound and related compounds.
| Analytical Technique | Application | Key Parameters | Example from Related Compounds |
| Chiral NMR Spectroscopy | Determination of enantiomeric purity and study of conformational dynamics. | Chiral shift reagents, variable temperature. | Investigation of C-N bond rotation in N-benzoylpyrrolidine derivatives. researchgate.net |
| X-ray Crystallography | Absolute configuration determination. | Formation of a single crystal. | Confirmation of stereochemistry in various pyrrolidine derivatives. researchgate.net |
| Chiral HPLC | Separation and quantification of enantiomers. | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition. | Separation of diastereomers of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid. rsc.orgresearchgate.net |
| Chiral TLC | Rapid screening for enantiomeric separation. | Chiral stationary phase or chiral mobile phase additive. | General technique for monitoring asymmetric synthesis. |
Functionalization and Incorporation into Advanced Materials
Derivatization Strategies of the Pyrrolidine (B122466) Core for Enhanced Properties
The pyrrolidine ring is a versatile scaffold that can be chemically modified to enhance its properties for various applications. nih.gov Derivatization strategies often focus on introducing new functional groups or modifying existing ones to tune the steric and electronic characteristics of the molecule. These modifications can influence the compound's catalytic activity, selectivity, and physical properties.
One common approach is the functionalization at the α-position of the pyrrolidine ring. Redox-neutral α-C–H functionalization has been demonstrated as a practical method for the synthesis of α-aryl-substituted pyrrolidines. nih.gov This strategy allows for the direct introduction of aromatic groups, which can enhance the catalytic performance of the pyrrolidine derivative. Another strategy involves the synthesis of polyfunctionalized pyrrolidines from precursors like sulfinimine-derived pyrrolidine 2-phosphonates, which can be used as building blocks for more complex structures.
The development of novel synthetic methods, such as iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams, provides a general and highly selective route to structurally complex pyrrolidines. acs.org This method allows for the creation of a wide range of highly and diversely substituted pyrrolidines and polycyclic amine products. Such strategies could be adapted to modify the 1-benzoyl-2-(methoxymethyl)pyrrolidine core to introduce additional functionalities and enhance its properties for specific applications.
Table 1: Selected Derivatization Strategies for the Pyrrolidine Core
| Strategy | Description | Potential Enhancement |
|---|---|---|
| α-C–H Arylation | Direct introduction of aryl groups at the α-position of the pyrrolidine ring using redox-neutral methods. nih.gov | Enhanced catalytic activity and selectivity through steric and electronic modifications. |
| Polyfunctionalization | Synthesis of pyrrolidines with multiple functional groups from versatile precursors. | Creation of complex building blocks for advanced materials and biologically active compounds. |
| Reductive Cycloaddition | Iridium-catalyzed reductive [3 + 2] cycloaddition of amides and conjugated alkenes. acs.org | Access to a wide range of structurally diverse and complex pyrrolidine derivatives. |
| Smiles-Truce Cascade | One-pot synthesis of α-arylated pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters. | Rapid access to valuable pharmacophore structures with potential biological activity. |
| Borrowing Hydrogen Methodology | Iridium-catalyzed synthesis of functionalized pyrrolidines from triols and amines. | Introduction of hydroxyl and amino groups for further functionalization. |
Chiral Pyrrolidine Functionalized Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of chiral pyrrolidine moieties, such as those derived from this compound, into MOF structures can impart chirality to the framework, making them suitable for applications in asymmetric catalysis and enantioselective separations. rsc.orgbenthamdirect.com
There are two primary strategies for the synthesis of chiral pyrrolidine-functionalized MOFs:
Direct Synthesis (De Novo Synthesis): This approach involves the use of chiral organic linkers that already contain the pyrrolidine moiety during the MOF synthesis. benthamdirect.com For instance, a multitopic ligand derived from a functionalized pyrrolidine can be reacted with metal ions to form a chiral MOF. This method ensures a uniform distribution of chiral sites throughout the framework.
Post-Synthetic Modification (PSM): In this method, a pre-synthesized achiral MOF containing reactive functional groups (e.g., amino or carboxyl groups) is modified by covalently attaching the chiral pyrrolidine derivative. nih.gov PSM allows for the introduction of chiral functionalities that may not be stable under the conditions of direct MOF synthesis. For example, an achiral MOF with ethynyl-decorated channels can be functionalized by anchoring a chiral azidomethylpyrrolidine via a click reaction.
The catalytic activity of these chiral MOFs is often attributed to the pyrrolidine-NH group, which can activate aldehydes or ketones in a similar manner to proline organocatalysts. benthamdirect.com However, the exposed pyrrolidine-NH active sites may coordinate with metal ions during the self-assembly process, which could compromise the catalyst's activity. To mitigate this, protecting groups like tert-butoxycarbonyl (Boc) can be used during synthesis, followed by a deprotection step.
Table 2: Strategies for Incorporating Chiral Pyrrolidines into MOFs
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Direct Synthesis | Use of pre-functionalized chiral pyrrolidine linkers in the initial MOF synthesis. benthamdirect.com | Uniform distribution of chiral sites; well-defined structure. | Chiral linkers may be complex to synthesize; potential for racemization under synthesis conditions. |
| Post-Synthetic Modification (PSM) | Covalent attachment of chiral pyrrolidine moieties to a pre-existing achiral MOF. nih.gov | Wider range of functional groups can be introduced; avoids harsh synthesis conditions for the chiral moiety. | Incomplete modification can lead to heterogeneous active sites; potential for pore blocking. |
| Postsynthetic Deprotection | Removal of a protecting group from a pyrrolidine-functionalized MOF to reveal the active catalytic site. | Protects the active site during synthesis; allows for controlled activation of the catalyst. | Deprotection conditions may affect the MOF structure; potential for incomplete deprotection. |
Covalent-Organic Frameworks (COFs) Incorporating Pyrrolidine Moieties
Covalent-Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net Similar to MOFs, incorporating chiral pyrrolidine units into COFs can create chiral porous materials with applications in asymmetric catalysis. rsc.org Due to the robustness of their covalent linkages, COFs often exhibit higher thermal and chemical stability compared to MOFs.
The strategies for synthesizing chiral pyrrolidine-functionalized COFs are analogous to those for MOFs:
Direct Construction from Chiral Building Blocks: This bottom-up approach utilizes chiral monomers that already contain the pyrrolidine scaffold. rsc.org For example, a chiral pyrrolidine-embedded dianiline can be used as a building block to construct chiral COFs. rsc.org This method allows for the precise placement of chiral catalytic sites within the crystalline framework.
Post-Synthetic Modification (PSM): This top-down approach involves the functionalization of a pre-synthesized achiral COF. benthamdirect.com For instance, an achiral COF with reactive groups, such as acetylene (B1199291) moieties, can be modified by attaching an optically pure azidopyrrolidine via a click reaction. benthamdirect.com PSM offers a versatile route to a wide range of functionalized chiral COFs.
The resulting chiral COFs can serve as effective heterogeneous catalysts for various asymmetric reactions, such as the Steglich rearrangement and Michael addition, with good stereoselectivity and diastereoselectivity. mdpi.com The well-defined pore channels and the periodic arrangement of chiral catalytic sites contribute to their high catalytic performance.
Table 3: Methods for Synthesizing Chiral Pyrrolidine-Functionalized COFs
| Method | Description | Key Features | Representative Linkages |
|---|---|---|---|
| Direct Synthesis | Construction of the COF from chiral building blocks containing the pyrrolidine moiety. rsc.org | Precise control over the placement and density of chiral sites; uniform functionality. | Imine, boronate ester, β-ketoenamine. nih.gov |
| Post-Synthetic Modification (PSM) | Covalent attachment of chiral pyrrolidine derivatives to a pre-formed achiral COF. benthamdirect.comresearchgate.net | Versatile approach to introduce various chiral functionalities; avoids harsh conditions for the chiral group during initial synthesis. | Click chemistry (azide-alkyne cycloaddition), amide bond formation. |
Heterogenization Strategies for Catalytic Applications
While homogeneous catalysts based on pyrrolidine derivatives can be highly effective, their separation from the reaction mixture and subsequent reuse can be challenging. Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble solid support, addresses these issues by facilitating catalyst recovery and recycling, which is crucial for sustainable and cost-effective chemical processes. researchgate.net
Several strategies have been developed for the heterogenization of pyrrolidine-based organocatalysts:
Grafting onto Inorganic Supports: Mesoporous silica (B1680970) is a commonly used support due to its high surface area, tunable pore size, and thermal stability. mdpi.com Chiral pyrrolidine derivatives can be covalently attached to the silica surface through a linker. For example, trans-4-hydroxy-L-proline can be grafted onto silica supports functionalized with chloropropyl tethers in a single step without the need for protecting groups. rsc.org
Immobilization on Polymeric Supports: Polymeric materials, such as polystyrene resins (e.g., Merrifield resin), are also widely used as supports for chiral organocatalysts. researchgate.net The pyrrolidine catalyst can be anchored to the polymer backbone, allowing for easy filtration and reuse. Polymer-supported catalysts have shown excellent stability and reusability in various asymmetric reactions. benthamdirect.com
Incorporation into Hybrid Materials: Chiral pyrrolidine units can be incorporated into hybrid organic-inorganic materials. For example, a bis-silylated precursor containing a pyrrolidine active unit can be used to prepare chiral hybrid materials for asymmetric Michael additions. nih.gov
These heterogenized catalysts have demonstrated high activity and enantioselectivity in various asymmetric reactions, including aldol (B89426) and Michael additions. researchgate.netmdpi.com Furthermore, they can often be recovered and reused multiple times with minimal loss of catalytic efficiency, making them attractive for industrial applications. researchgate.netmdpi.com
Table 4: Common Heterogenization Strategies for Pyrrolidine-Based Catalysts
| Support Material | Immobilization Method | Advantages | Example Application |
|---|---|---|---|
| Mesoporous Silica | Covalent grafting of pyrrolidine derivatives onto the silica surface. mdpi.com | High surface area, thermal and mechanical stability, well-defined pore structure. | Asymmetric aldol reactions. rsc.orgmdpi.com |
| Polymer Resins (e.g., Polystyrene) | Anchoring of the catalyst to the polymer backbone. benthamdirect.comresearchgate.net | High loading capacity, chemical stability, easy separation by filtration. | Asymmetric Michael addition reactions. researchgate.net |
| Hybrid Organic-Inorganic Materials | Incorporation of silylated pyrrolidine precursors during material synthesis. nih.gov | Homogeneous distribution of active sites, tunable properties. | Asymmetric Michael additions. nih.gov |
| Magnetic Nanoparticles | Attachment of the catalyst to the surface of magnetic nanoparticles. | Facile separation using an external magnetic field, high surface area-to-volume ratio. | Various asymmetric transformations. |
Future Perspectives in Research on 1 Benzoyl 2 Methoxymethyl Pyrrolidine and Analogues
Exploration of Novel Reaction Substrates and Catalytic Systems
Future advancements in the synthesis of 1-Benzoyl-2-(methoxymethyl)pyrrolidine and its analogues are intrinsically linked to the discovery and implementation of novel substrates and more effective catalytic systems. The exploration of unconventional starting materials and catalysts is expected to unlock new chemical space and provide access to previously inaccessible or difficult-to-synthesize pyrrolidine (B122466) derivatives.
Researchers are investigating the use of diverse and complex starting materials to introduce greater molecular diversity. For instance, donor-acceptor (D-A) cyclopropanes are being explored as versatile 1,4-C,C-dielectrophiles that can react with primary amines to form 1,5-substituted pyrrolidin-2-ones. mdpi.com This method offers a direct route to pharmacologically relevant structures. Similarly, the use of tetronic acid in multicomponent reactions with various aldehydes and amines is emerging as a powerful strategy for creating polycyclic and highly functionalized pyrrolidine-containing scaffolds. rsc.org
The development of innovative catalytic systems is another critical frontier. While traditional metal catalysts have been effective, the focus is shifting towards more sustainable and selective options. Chiral ruthenium porphyrin-catalyzed three-component reactions involving chiral azomethine ylides represent a sophisticated approach to achieving high diastereoselectivity in the synthesis of tetrasubstituted pyrrolidines. mdpi.com Furthermore, the use of heterogeneous and recyclable catalysts, such as yttria-doped hydroxyapatite (B223615) (Y2O3/HAp), is gaining traction for promoting environmentally friendly multicomponent syntheses of pyrrolidine-fused heterocycles. rsc.org Organocatalysis also presents a promising avenue, with catalysts like glycine (B1666218) being used to facilitate reactions in aqueous media, aligning with the principles of green chemistry. rsc.org
| Catalytic System | Reaction Type | Substrates | Key Advantages |
| Titanium(IV) chloride (TiCl4) | Asymmetric Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester, Silane (B1218182) reagents | High diastereoselectivity, construction of multiple stereocenters. nih.gov |
| Yttria-doped hydroxyapatite (Y2O3/HAp) | Multicomponent Reaction | Aldehydes, Amines, Tetronic acid | Heterogeneous, recyclable, environmentally friendly. rsc.org |
| Chiral Ruthenium Porphyrin | Three-Component Reaction | Aldehyde, Aminomalonate, Nitro-alkene | Highly diastereoselective synthesis of substituted pyrrolidines. mdpi.com |
| Glycine (Organocatalyst) | Multicomponent Reaction | Benzaldehyde (B42025), Malononitrile, Tetronic acid | Facile, operates in water, environmentally benign. rsc.org |
Development of More Efficient and Sustainable Synthetic Routes
The chemical industry's increasing emphasis on sustainability is driving the development of greener and more efficient synthetic pathways for pyrrolidine derivatives. Future research will prioritize methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
A significant area of focus is the direct synthesis from biosourced materials. One notable example is the production of 5-methylpyrrolidone derivatives directly from levulinic acid, a platform chemical derived from biomass. rsc.orgdocumentsdelivered.com This process can be achieved without any added catalysts or solvents, resulting in a highly selective reaction with an exceptionally low E-factor (a measure of waste produced), as low as 0.2. rsc.org Such routes offer a direct path to creating valuable chemicals from renewable feedstocks.
The adoption of enabling technologies like microwave irradiation and ultrasound is also set to become more widespread. These techniques can significantly accelerate reaction times, improve yields, and often allow for solvent-free conditions, contributing to more sustainable processes in multicomponent reactions for pyrrolidine synthesis. tandfonline.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, further enhances efficiency by reducing the need for intermediate purification steps, thereby saving time, solvents, and energy. rsc.orgnih.gov
| Sustainable Approach | Key Features | Example | Reference |
| Biosourced Feedstocks | Utilizes renewable starting materials. | Synthesis of 5-methylpyrrolidone from levulinic acid. | rsc.org |
| Catalyst-Free Reactions | Avoids the use of potentially toxic or expensive catalysts. | Direct reaction of levulinic acid with amines. | rsc.org |
| Microwave/Ultrasound Assistance | Accelerates reactions, improves yields, reduces energy use. | Used in various multicomponent approaches for pyrrolidine synthesis. | tandfonline.com |
| Solvent-Free Conditions | Minimizes volatile organic compound (VOC) emissions and waste. | InCl3-catalyzed multicomponent synthesis of furo[3,4-b]chromene derivatives. | rsc.org |
Multicomponent Reactions and Cascade Processes in Pyrrolidine Synthesis
Multicomponent reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, and their application to the construction of pyrrolidine rings is a rapidly expanding area of research. researchgate.net These strategies are highly valued for their atom and step economy, allowing for the construction of complex molecules from simple starting materials in a single operation, which inherently leads to less waste. nih.govtandfonline.com
MCRs, such as the Ugi four-component reaction, have been adapted to produce a wide array of heterocyclic compounds, including pyrrolidine derivatives. researchgate.net A particularly fruitful approach for pyrrolidine synthesis is the [3+2] cycloaddition reaction involving azomethine ylides. mdpi.comnih.gov These reactions, often performed as a three-component process (e.g., an isatin (B1672199), an amino acid, and a dipolarophile), can generate complex spiro-pyrrolidine structures with high diastereoselectivity and in excellent yields. mdpi.comnih.gov Future work will likely focus on expanding the scope of dipolarophiles and azomethine ylide precursors to access an even greater diversity of pyrrolidine analogues.
Cascade reactions, which involve a sequence of intramolecular transformations, offer an elegant pathway to complex fused-ring systems. For example, a Brønsted acid-catalyzed carbocyclization cascade can couple an aldehyde and an alkynyl alcohol to forge two new rings and three new bonds in a single pot. nih.gov This strategy enables the synthesis of novel polycyclic scaffolds containing the pyrrolidine motif. nih.gov Similarly, bienzymatic cascades are being developed for the synthesis of optically pure precursors, combining multiple enzymatic steps in one pot to achieve high conversion and enantiomeric excess. researchgate.net The design of novel cascade sequences will continue to be a major theme, providing rapid access to structurally complex and medicinally relevant molecules.
Interdisciplinary Research with Materials Science and Chemical Biology
The unique structural and electronic properties of pyrrolidine derivatives make them attractive candidates for applications beyond traditional medicinal chemistry. Interdisciplinary research is unlocking their potential in materials science and as tools in chemical biology.
In materials science, pyrrolidine-containing molecules are being investigated for their photoluminescent properties. repec.org Novel bicyclic pyrrolidine derivatives have been synthesized that exhibit fluorescence, with their quantum efficiency being dependent on the solvent system. repec.org This opens up possibilities for their use in developing new organic light-emitting diodes (OLEDs), sensors, or fluorescent probes. Furthermore, pyrrolidine derivatives are being incorporated into larger dye structures, such as diketopyrrolopyrroles (DPPs), which are valued for their outstanding photophysical properties and are used in organic semiconductors and fluorescent probes. beilstein-journals.org
In the realm of chemical biology, pyrrolidine scaffolds are central to the design of "pseudonatural products" (PNPs). nih.gov This approach involves fusing fragments from different natural product classes to create novel molecular architectures with unique biological activities. For instance, a pyrrolidine fragment has been fused with a monoterpenoid to yield compounds that can be used to probe biological pathways. nih.gov The rigid, three-dimensional structure of the pyrrolidine ring is advantageous for exploring the pharmacophore space and achieving specific interactions with biological targets like proteins and enzymes. researchgate.net These novel compounds serve as powerful tools for drug discovery and for elucidating complex biological processes. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing 1-Benzoyl-2-(methoxymethyl)pyrrolidine?
- Methodology : The compound can be synthesized via a coupling reaction between a benzoyl-containing carboxylic acid (e.g., substituted benzoic acid) and a pyrrolidine derivative (e.g., 2-(methoxymethyl)pyrrolidine) using standard peptide coupling reagents like HATU or EDCl/HOBt. For example, describes analogous syntheses of 1-acyl-2-benzylpyrrolidines via activation of carboxylic acids followed by reaction with pyrrolidine derivatives, yielding products with ~24–36% efficiency. Key steps include LC-MS monitoring (e.g., tR = 0.79–1.20 min) and purification via flash chromatography .
Q. How is the stereochemical integrity of this compound validated during synthesis?
- Methodology : Chiral resolution and enantiomeric purity are confirmed using polarimetry (e.g., specific rotation values: +81.5° for R-enantiomers ) and chiral HPLC. and highlight optical purity ≥98.0% ee for related pyrrolidine derivatives, validated via GC or TLC with chiral stationary phases .
Q. What are the critical storage conditions for this compound to ensure stability?
- Methodology : Air-sensitive pyrrolidine derivatives should be stored under inert gas (e.g., N2) at 0–6°C to prevent degradation. and specify that analogs like (R)-2-(methoxymethyl)pyrrolidine require refrigeration and protection from moisture due to their flammability (flash point = 45–72°C) and skin/eye irritation hazards .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for receptor binding studies?
- Methodology : Molecular docking and density functional theory (DFT) calculations can predict interactions with biological targets (e.g., orexin receptors). and describe dual orexin receptor antagonists with structural similarities, where substituents on the benzoyl group (e.g., dimethoxybenzyl) enhance binding affinity. Advanced studies correlate LC-HRMS data ([M+H]<sup>+</sup> = 404.1974–467.1652) with pharmacophore models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
